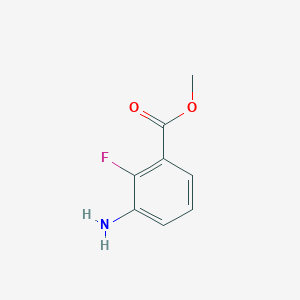![molecular formula C11H12ClN3O2S B1391482 (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol CAS No. 885698-97-5](/img/structure/B1391482.png)
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
描述
“(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol” is a chemical compound with the molecular formula C11H12ClN3O2S . It has a molecular weight of 285.75000 and a density of 1.515g/cm3 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H12ClN3O2S . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.75000 and a density of 1.515g/cm3 . The boiling point, melting point, and flash point are not available .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol”, focusing on its unique applications:
Anticancer Activity
This compound has been evaluated for its cytotoxicity against various cancer cell lines, including PC-3 (prostate cancer), H460 (large cell lung cancer), SGC-7901 (gastric cancer), HT-29 (colon cancer), and A549 (adenocarcinomic lung cancer). The presence of a 4-morpholinothieno pyrimidine derivative containing chromone moiety has shown potential in anticancer activity .
Synthesis of Pharmacophores
The arylmethylene hydrazine moiety, which is an active pharmacophore, can be designed using this compound. Pharmacophores are essential for the development of new drugs as they represent the minimal set of structural features necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response .
Organic Synthesis
This compound can be used in organic synthesis as a precursor for various chemical reactions. It is available for purchase from chemical suppliers, indicating its utility in research and development within chemical laboratories .
作用机制
Target of Action
The primary targets of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. The compound is a derivative of the morpholine and pyrimidine scaffolds, which are known to interact with a wide range of biological targets . .
Mode of Action
Given its structural similarity to other morpholine and pyrimidine derivatives, it is likely that it interacts with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. Morpholine and pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in cell proliferation, inflammation, and neurotransmission . .
Pharmacokinetics
Morpholine derivatives are known to have diverse pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which can be influenced by the specific substitutions on the morpholine ring
Result of Action
The molecular and cellular effects of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. Morpholine and pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of many compounds
属性
IUPAC Name |
(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJBFAUAVIWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673033 | |
| Record name | [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885698-97-5 | |
| Record name | [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

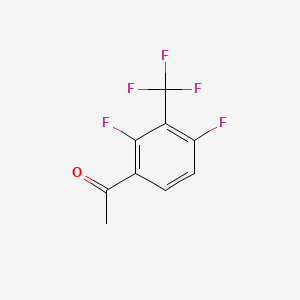
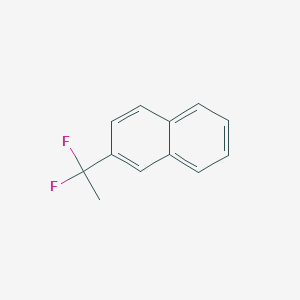

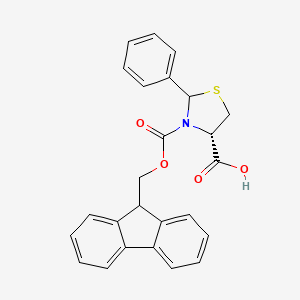
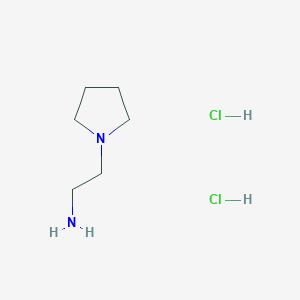
![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
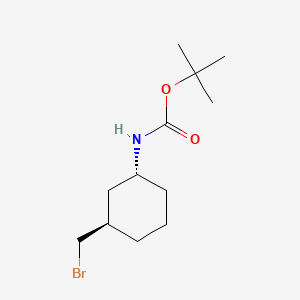
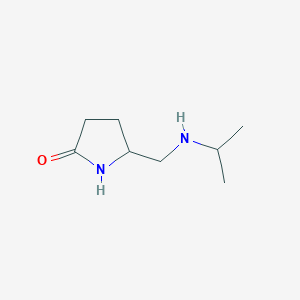

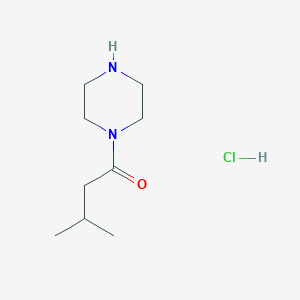
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
